Maggiemycin

Antitumor Cytotoxicity Anthracyclinone

Maggiemycin is a naturally occurring anthracyclinone antibiotic first isolated from an unspeciated Streptomyces sp. (ATCC.

Molecular Formula C22H18O9
Molecular Weight 426.4 g/mol
CAS No. 81341-47-1
Cat. No. B1202474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaggiemycin
CAS81341-47-1
Synonymsmaggiemycin
Molecular FormulaC22H18O9
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
InChIInChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3/t16-,22+/m0/s1
InChIKeyFCUPTGDGQULLKX-KSFYIVLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maggiemycin (CAS 81341-47-1) Procurement Guide: Anthracyclinone Antibiotic for Antitumor and Biosynthetic Research


Maggiemycin is a naturally occurring anthracyclinone antibiotic first isolated from an unspeciated Streptomyces sp. (ATCC 39235) . It belongs to the tetracenequinone class, with a molecular formula of C₂₂H₁₈O₉ and a molecular weight of 426.37 Da . The compound is characterized by a unique ethyl-substituted, hydroxylated tetracyclic core bearing a methyl ester at C-1 and is distinguished from its closest structural analog, anhydromaggiemycin, by the presence of a hydroxyl group at C-2 and saturation at the C-6,11 positions. Maggiemycin is recognized primarily for its dual role as both a biosynthetic intermediate in anthracycline antibiotic pathways and as a cytotoxic agent against murine tumor cell lines .

Why Maggiemycin Cannot Be Substituted by Anhydromaggiemycin or Other Anthracyclinones in Targeted Workflows


Despite their structural similarity, maggiemycin and its closest analog anhydromaggiemycin exhibit fundamentally different chemical reactivity, enzymatic processing, and physical properties that render them non-interchangeable in research and industrial applications. Maggiemycin serves as a specific substrate for the aklaviketone reductase DauE, enabling its NADPH-dependent conversion to ε-rhodomycinone—a critical step in anthracycline biosynthesis that anhydromaggiemycin cannot undergo due to its oxidized C-6,11 double bond and absence of the C-2 hydroxyl group . Furthermore, maggiemycin has been experimentally validated as a common biosynthetic precursor for both β-rhodomycin and daunomycin across different Streptomyces species, a pathway role not shared by its dehydrated analog . The physical property divergence—including a dramatically lower melting point, measurable optical rotation, and distinct UV-visible spectral profile—further precludes direct substitution in analytical or formulation workflows.

Maggiemycin Differentiation Evidence: Head-to-Head Quantitative Comparison Against Anhydromaggiemycin


In Vitro Cytotoxicity ED₅₀ Against KB, L1210, and P388 Murine Tumor Cell Lines: Maggiemycin vs. Anhydromaggiemycin

Maggiemycin exhibits differential potency compared to its dehydrated analog anhydromaggiemycin across three murine tumor cell lines. In a direct head-to-head comparison, maggiemycin showed ED₅₀ values of 2.70 µg/mL (KB), 5.20 µg/mL (L1210), and 4.40 µg/mL (P388), while anhydromaggiemycin demonstrated 5.3-fold, 20-fold, and 7.1-fold higher potency respectively . This quantitative potency differential is critical for selecting the appropriate compound based on the desired cytotoxicity window.

Antitumor Cytotoxicity Anthracyclinone

Enzymatic Substrate Specificity: DauE-Catalyzed NADPH-Dependent Reduction Activity

Recombinant DauE (aklaviketone reductase) from Streptomyces sp. strain C5 catalyzes the NADPH-specific reduction of maggiemycin to ε-rhodomycinone . In contrast, anhydromaggiemycin lacks the C-2 hydroxyl group and possesses a C-6,11 double bond that prevents hydride transfer, making it unrecognized as a DauE substrate. This functional divergence is structural: the DauE active site requires the saturated tetracene ring and C-2 hydroxyl geometry present in maggiemycin but absent in anhydromaggiemycin.

Biosynthesis Enzymology Anthracycline

Differentiation by Physicochemical Signature: Melting Point, Optical Rotation, and Appearance

Maggiemycin and anhydromaggiemycin are unambiguously distinguished by their macroscopic appearance, thermal behavior, and chiroptical properties. Maggiemycin is a red powder with a melting point of 190–195 °C and exhibits specific optical rotation [α]ᴅ²¹ +4.6° (c 0.1, dioxane). Anhydromaggiemycin appears as a purple powder, melts sharply higher at 252–256 °C, and shows no measurable optical rotation . These orthogonal physical property differences provide unambiguous identity confirmation during procurement and QC release testing.

Physicochemical Characterization Quality Control Identity Testing

Validated Biosynthetic Intermediate Role: Common Precursor for β-Rhodomycin and Daunomycin Pathways

Maggiemycin has been demonstrated to accumulate in blocked mutants of both β-rhodomycin-producing Streptomyces violaceus A262 (strain SC-7) and daunomycin-producing Streptomyces sp. D788 (strain G1-1), and bioconversion tests confirmed that maggiemycin is a common intermediate that can be processed by downstream enzymes in both biosynthetic pathways . Anhydromaggiemycin has not been shown to serve as a biosynthetic intermediate in these or any other anthracycline pathway, consistent with its status as a dehydration product rather than a pathway metabolite.

Metabolic Engineering Biosynthetic Pathway Precursor Feeding

Maggiemycin (CAS 81341-47-1) Application Scenarios Driven by Quantitative Differentiation Evidence


Biosynthetic Pathway Elucidation and Precursor Feeding in Anthracycline-Producing Streptomycetes

Maggiemycin's validated role as a common biosynthetic intermediate for both β-rhodomycin and daunomycin pathways makes it the compound of choice for precursor feeding studies and bioconversion experiments in Streptomyces violaceus and Streptomyces sp. D788. Its attenuated cytotoxicity (ED₅₀ 2.70–5.20 µg/mL across tumor lines) reduces host toxicity during fermentation, allowing higher precursor loading than the more potent anhydromaggiemycin . When bioconversion to ε-rhodomycinone is the experimental endpoint, maggiemycin is uniquely suited because its C-2 hydroxyl and ring saturation enable DauE-catalyzed NADPH reduction .

In Vitro Structure-Activity Relationship (SAR) Studies of Anthracyclinone Cytotoxicity

The head-to-head ED₅₀ data against KB, L1210, and P388 cell lines provide a quantitative benchmark for evaluating how structural modifications (e.g., C-2 hydroxylation and C-6,11 saturation in maggiemycin versus their absence in anhydromaggiemycin) modulate cytotoxicity. Maggiemycin's intermediate potency level (2.70–5.20 µg/mL) offers a baseline that is neither too toxic (as with anhydromaggiemycin at 0.26–0.62 µg/mL) nor too inactive, making it ideal for detecting both potency-enhancing and potency-attenuating structural changes in analog series.

Aklaviketone Reductase (DauE) Enzymology and Biocatalysis

Maggiemycin is a validated substrate for recombinant DauE, undergoing NADPH-specific reduction to ε-rhodomycinone . Researchers characterizing DauE kinetics, substrate specificity, or engineering DauE variants for biocatalytic applications should select maggiemycin over anhydromaggiemycin, as the latter lacks the requisite structural features for enzyme recognition. The availability of quantitative physical constants (mp 190–195 °C, [α]ᴅ²¹ +4.6°) also facilitates substrate purity verification before kinetic assays.

Analytical Reference Standard for Anthracyclinone Identification and Purity Testing

The orthogonal physicochemical properties of maggiemycin—red powder appearance, melting point 190–195 °C, specific optical rotation +4.6°, and distinct UV-visible spectrum with λmax at 240, 502, and 550 nm —provide a multi-parameter identity fingerprint. These properties unambiguously distinguish maggiemycin from anhydromaggiemycin (purple powder, mp 252–256 °C, no optical rotation) in QC workflows, making maggiemycin the appropriate reference standard when screening Streptomyces fermentation extracts for this specific anthracyclinone intermediate.

Quote Request

Request a Quote for Maggiemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.